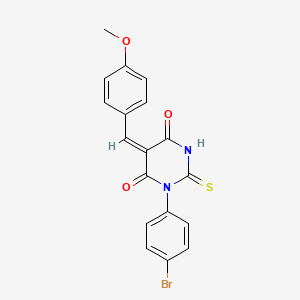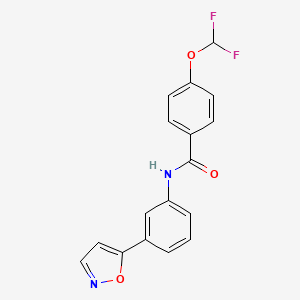![molecular formula C19H27N3O3S B6127362 4-(3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6127362.png)
4-(3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanoyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanoyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has been extensively studied due to its potential applications in scientific research.
作用機序
The mechanism of action of 4-(3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanoyl)morpholine involves its binding to the histamine H3 receptor and inhibition of monoamine oxidase (MAO) activity. By binding to the H3 receptor, 4-(3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanoyl)morpholine can modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO activity leads to an increase in the levels of these neurotransmitters, which can have various physiological and behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanoyl)morpholine are dependent on its target interactions. By modulating the activity of the histamine H3 receptor and MAO, it can affect various biological processes such as neurotransmitter release, mood regulation, and cognitive function. It has been shown to have potential therapeutic applications in conditions such as depression, anxiety, and cognitive impairment.
実験室実験の利点と制限
The advantages of using 4-(3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanoyl)morpholine in lab experiments include its high purity and specificity for its targets. It has been extensively studied and its mechanism of action is well characterized. However, its limitations include its potential toxicity and the need for careful handling and disposal.
将来の方向性
For 4-(3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanoyl)morpholine research include investigating its potential therapeutic applications in various conditions such as schizophrenia, Alzheimer's disease, and Parkinson's disease. It can also be used to study the role of the histamine H3 receptor and MAO in various physiological and pathological conditions. Additionally, the development of novel derivatives with improved potency and selectivity can lead to the discovery of new drug candidates.
合成法
The synthesis of 4-(3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanoyl)morpholine involves the reaction of morpholine with 3-(piperidin-3-yl)propanoic acid and 2-pyridinethiol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired product in good yield and purity.
科学的研究の応用
4-(3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanoyl)morpholine has been used in scientific research as a tool to study the role of certain enzymes and receptors in various biological processes. It has been shown to interact with the histamine H3 receptor, which is involved in the regulation of neurotransmitter release, and the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By modulating the activity of these targets, 4-(3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanoyl)morpholine can be used to investigate the underlying mechanisms of various physiological and pathological conditions.
特性
IUPAC Name |
1-morpholin-4-yl-3-[1-(2-pyridin-2-ylsulfanylacetyl)piperidin-3-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S/c23-18(21-10-12-25-13-11-21)7-6-16-4-3-9-22(14-16)19(24)15-26-17-5-1-2-8-20-17/h1-2,5,8,16H,3-4,6-7,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBIUFKXVDDEAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSC2=CC=CC=N2)CCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-phenyl-1,3-thiazol-4-yl)acetyl]-3-piperidinecarboxylic acid](/img/structure/B6127298.png)
![5-(diethylamino)-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6127306.png)

![5-({3-[1-(4-chlorophenyl)cyclobutyl]-1,2,4-oxadiazol-5-yl}methyl)-2-pyrrolidinone](/img/structure/B6127322.png)
![2-{4-[(3-methyl-1H-pyrazol-5-yl)methyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6127329.png)
![N-[2-(dimethylamino)ethyl]-3,4-difluoro-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6127330.png)
![2-[4-(4-ethylbenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6127334.png)
![1-(2,3-dimethoxyphenyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6127336.png)
![3-isopropyl-5-[4-methoxy-3-(methoxymethyl)phenyl]-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6127344.png)
![methyl 5-ethyl-2-[({[4-ethyl-5-(1-hydroxy-1-methylethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B6127359.png)

![1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B6127365.png)
![4-amino-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B6127377.png)